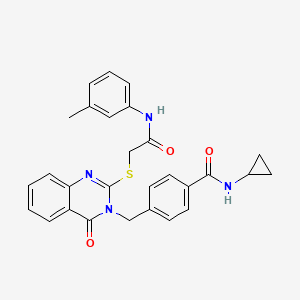

N-cyclopropyl-4-((4-oxo-2-((2-oxo-2-(m-tolylamino)ethyl)thio)quinazolin-3(4H)-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

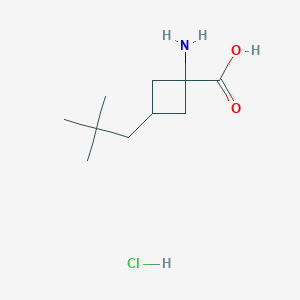

N-cyclopropyl-4-((4-oxo-2-((2-oxo-2-(m-tolylamino)ethyl)thio)quinazolin-3(4H)-yl)methyl)benzamide is a useful research compound. Its molecular formula is C28H26N4O3S and its molecular weight is 498.6. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of quinazolinone derivatives has been explored extensively due to their potential biological activities. One method involves the reaction of N-(quinazolin-4-yl)amidine derivatives with hydroxylamine hydrochloride, resulting in cyclization products with inhibitory activity against the formation of pentosidine, a marker of advanced glycation end products (Okuda, Muroyama, & Hirota, 2011). Additionally, the reactions of anthranilamide with isocyanates offer a facile synthesis route for oxazoloquinazolinones and oxazinoquinazolinones, highlighting the versatility of quinazolinone chemistry (Chern, Shish, Chang, Chan, & Liu, 1988).

Biological Activities and Applications

Quinazolinone derivatives exhibit a range of biological activities, including antimicrobial, antifungal, and antitumor effects. For instance, novel 6,8-dibromo-4(3H)quinazolinone derivatives have shown significant in vitro antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans and Aspergillus flavus (Mohamed et al., 2010). These findings indicate the potential of quinazolinone compounds in the development of new antimicrobial agents.

In the realm of cancer research, quinazolinone derivatives have been synthesized and evaluated for their antitumor properties. The design and synthesis of water-soluble analogues of CB30865, a quinazolin-4-one-based antitumor agent, have led to compounds with improved aqueous solubility and cytotoxic activity against cancer cells, showcasing the therapeutic potential of quinazolinone derivatives in oncology (Bavetsias et al., 2002).

Mechanism of Action

Target of Action

The primary target of this compound is the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14 is a member of the MAP kinase family, which are serine/threonine kinases that play a key role in signal transduction pathways that regulate cellular processes such as proliferation, differentiation, and stress responses.

Mode of Action

It is known to interact with its target, mapk14, potentially leading to changes in the kinase’s activity . This interaction could alter the phosphorylation state of proteins downstream in the MAPK pathway, affecting cellular processes regulated by these proteins.

Biochemical Pathways

The compound is involved in the MAPK signaling pathway. By interacting with MAPK14, it can influence the phosphorylation and activation of other proteins in the pathway . This can lead to changes in cellular processes such as cell growth, differentiation, and response to stress.

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific changes it induces in the MAPK pathway. These could include alterations in cell growth and differentiation, changes in gene expression, or modulation of cellular responses to stress .

Properties

IUPAC Name |

N-cyclopropyl-4-[[2-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N4O3S/c1-18-5-4-6-22(15-18)29-25(33)17-36-28-31-24-8-3-2-7-23(24)27(35)32(28)16-19-9-11-20(12-10-19)26(34)30-21-13-14-21/h2-12,15,21H,13-14,16-17H2,1H3,(H,29,33)(H,30,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNYCZUYFGCSQSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)C(=O)NC5CC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-5-[(furan-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2482571.png)

![1-[(4-methylphenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)pyridine-3-carboxamide](/img/structure/B2482574.png)

![N-(4-(indoline-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2482584.png)